molecular formula C17H16ClN5O2S B2695154 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 840510-70-5

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2695154
CAS No.: 840510-70-5
M. Wt: 389.86
InChI Key: CDVOHCABZTWAIJ-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with an amino group and a 4-chlorophenyl ring at positions 4 and 5, respectively. A sulfanyl bridge connects the triazole to an acetamide moiety, which is further substituted with a 3-methoxyphenyl group. The 4-chlorophenyl group introduces electron-withdrawing properties, while the 3-methoxyphenyl contributes electron-donating effects, influencing solubility and receptor interactions. Its synthesis likely follows diazonium salt coupling or alkylation protocols, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-25-14-4-2-3-13(9-14)20-15(24)10-26-17-22-21-16(23(17)19)11-5-7-12(18)8-6-11/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVOHCABZTWAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of temperature, pressure, and reaction time to ensure consistent quality.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl group (-S-) undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductApplications
Oxidation to sulfoxideHydrogen peroxide (H₂O₂), room temperatureSulfoxide derivativeEnhances polarity for solubility studies
Oxidation to sulfoneH₂O₂ in acetic acid, refluxSulfone derivativePotential modulation of biological activity
  • Mechanism : The sulfur atom is oxidized sequentially, forming sulfoxide (S=O) and sulfone (O=S=O) groups. This alters electronic properties and binding affinity to biological targets.

  • Impact : Sulfone derivatives often exhibit improved metabolic stability compared to sulfanyl precursors.

Hydrolysis of the Acetamide Moiety

The acetamide group (-NHCOCH₃) undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductSignificance
Acidic (HCl, reflux)6M HClAcetic acid + 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiolRegeneration of thiol for further functionalization
Basic (NaOH, ethanol)2M NaOHSodium acetate + free amine intermediateSynthesis of carboxylate derivatives for salt formation
  • Applications : Hydrolysis is critical for prodrug activation or metabolite studies.

Substitution Reactions

The amino (-NH₂) and chloro (Cl) groups participate in nucleophilic substitution:

A. Amino Group Reactivity

ReactionReagentsProductNotes
AcylationAcetyl chlorideN-acetylated derivativeImproves lipophilicity
AlkylationEthyl bromide, K₂CO₃N-alkylated triazoleModifies pharmacokinetic properties

B. Chlorophenyl Substitution

ReactionReagentsProductOutcome
Nucleophilic aromatic substitutionPiperidine, DMFPiperidinyl-substituted phenylAlters steric and electronic profiles

Cycloaddition and Ring Modification

The triazole ring participates in cycloaddition reactions:

Reaction TypeConditionsProductRole
Huisgen cycloadditionCu(I) catalyst, azideTriazole-fused heterocyclesExpands structural diversity for SAR studies
  • Research Insight : Triazole derivatives synthesized via click chemistry show enhanced anticancer activity in in vitro models .

Reduction Reactions

The nitro intermediates (if present) can be reduced to amines:

SubstrateReagentsProductApplication
Nitro-triazole precursorH₂/Pd-CAmino-triazole derivativeKey step in synthetic pathways

Interaction with Biological Targets

Reactive inte

Scientific Research Applications

Structural Characteristics

  • Molecular Formula: C19H21N5O4S
  • Molecular Weight: 415.47 g/mol
  • IUPAC Name: 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Anticancer Activity

Triazole derivatives have shown significant anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines.

Case Study: Anticancer Screening

A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for anticancer activity. The compound demonstrated significant cytotoxicity against several cancer cell lines, particularly those resistant to conventional therapies.

Cell Line IC50 Value (µM)
MCF-7 (Breast Cancer)Moderate Cytotoxicity
HCT-116 (Colon Cancer)6.2

Mechanisms of Action:

  • Inhibition of Cell Proliferation: Disruption of cell cycle progression.
  • Induction of Apoptosis: Promotion of programmed cell death in cancer cells.
  • Targeting Metabolic Pathways: Inhibition of metabolic enzymes critical for tumor growth.

Antiviral Activity

Triazole derivatives have also been identified as potential antiviral agents. They target specific viral enzymes and prevent replication, showing promise against HIV and other viral pathogens.

Case Study: Antiviral Efficacy

Research has highlighted the effectiveness of sulfanyltriazoles against NNRTI-resistant HIV mutants, indicating their potential as leads in antiviral drug development.

Antimicrobial Properties

Compounds in this class have demonstrated antimicrobial effects against various pathogens. The sulfanyl group enhances their ability to penetrate microbial membranes and disrupt essential functions.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has shown that modifications on the triazole ring significantly influence biological activity. For instance, introducing methoxy groups has been found to improve solubility and bioavailability, leading to enhanced anticancer efficacy.

Summary of Findings

The compound This compound exhibits promising applications in various fields:

Application Findings
AnticancerSignificant cytotoxicity against resistant cancer cell lines
AntiviralEffective against HIV mutants
AntimicrobialActivity against various pathogens

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity. The chlorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Triazole Substituents
  • 4-Chlorophenyl vs. Pyridinyl :
    Replacement of the 4-chlorophenyl group with pyridinyl (e.g., in ’s KA series) enhances antimicrobial activity due to increased hydrogen bonding and π-π stacking with bacterial enzymes.
  • Amino Group Retention: The amino group at position 4 is conserved across most analogs (e.g., ), critical for maintaining hydrogen-bonding interactions in biological targets.
Acetamide Substituents
  • 3-Methoxyphenyl vs. Electron-Withdrawing Groups :
    Substitution with 3,4-dichlorophenyl () improves anti-inflammatory activity due to stronger electron-withdrawing effects, whereas the 3-methoxyphenyl in the target compound may favor solubility over potency.
  • Phenoxy vs.
Anti-Exudative Activity
  • The target compound’s derivatives () exhibit anti-exudative effects comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg. However, analogs with electron-withdrawing substituents (e.g., 3,4-dichlorophenyl in ) show superior efficacy.
  • Key Finding : Methoxy groups balance solubility and activity but are less potent than halogens in reducing edema.
Antimicrobial and Antiviral Activity
  • Pyridinyl-substituted triazoles () demonstrate broad-spectrum antimicrobial activity (MIC: 12.5–50 µg/mL), outperforming the target compound, which lacks heteroaromatic moieties.
  • Reverse transcriptase inhibition () is enhanced by nitro or hydroxyl groups (e.g., compound AM31, KI: 1.2 nM), absent in the target compound.
Yields and Conditions
  • Diazonium salt coupling () achieves high yields (94–95%) for analogs like 13a–e, suggesting efficient scalability for the target compound.
  • Alkylation reactions () yield 68–95% for acetamide derivatives, though steric hindrance from bulky groups (e.g., 4-phenoxyphenyl) may reduce efficiency.

Biological Activity

The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is part of the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C16H17ClN6O2SC_{16}H_{17}ClN_{6}O_{2}S and a molecular weight of 404.83 g/mol. It features a triazole ring, a sulfonyl group, and an acetamide moiety, contributing to its biological activity.

Antimicrobial Activity

Triazole derivatives are known for their antifungal and antibacterial properties. Studies have shown that compounds with similar structures exhibit significant activity against various pathogens. For instance:

  • Antifungal Activity : Compounds related to the triazole scaffold have demonstrated efficacy against Candida species. Many derivatives show minimum inhibitory concentration (MIC) values lower than 25 µg/mL, indicating strong antifungal potential compared to standard treatments like fluconazole .
  • Antibacterial Activity : The triazole compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives have been reported to be more potent than traditional antibiotics such as ampicillin and vancomycin .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific enzymes involved in cancer cell metabolism.

For example, certain triazole-based compounds have shown effectiveness against breast cancer cell lines with IC50 values in the micromolar range .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
  • Receptor Interaction : The compound may interact with specific receptors or proteins involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.

Case Studies

Several studies have highlighted the biological activities of similar triazole compounds:

  • A study demonstrated that a related triazole compound exhibited significant antifungal activity against Candida albicans, with MIC values as low as 0.125 µg/mL .
  • Another investigation found that triazole derivatives significantly inhibited tumor growth in animal models, showcasing their potential as anticancer agents .

Summary of Findings

PropertyActivity LevelReference
AntifungalMIC ≤ 25 µg/mL ,
AntibacterialPotent against MRSA ,
AnticancerIC50 in µM range ,

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide, and what are the critical reaction parameters?

  • Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride or bromoacetate derivatives to form the sulfanyl-acetamide intermediate.
  • Step 2: Coupling with 3-methoxyaniline via nucleophilic substitution or amidation under reflux in aprotic solvents (e.g., dioxane) with triethylamine as a base .
  • Critical Conditions: Temperature control (20–25°C during chloroacetyl chloride addition), solvent purity, and stoichiometric ratios to minimize byproducts like disulfide linkages .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Answer: A combination of spectroscopic and crystallographic methods:

  • Spectroscopy:
  • ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at N-(3-methoxyphenyl)) and sulfur bonding .
  • IR Spectroscopy to confirm C=O (acetamide, ~1650 cm⁻¹) and S–S absence .
  • X-ray Crystallography: Resolves spatial conformation, hydrogen bonding (e.g., N–H···O interactions in triazole-amide regions), and packing efficiency .

Q. What preliminary biological activities have been reported for this compound?

  • Answer: While direct data on this compound is limited, structurally analogous triazole-acetamides exhibit:

  • Anti-exudative activity (e.g., inhibition of carrageenan-induced edema in rodent models) .
  • Anticancer potential via kinase inhibition (e.g., pyrazolo-pyrimidine derivatives targeting tumor proliferation pathways) .
  • Initial screenings should prioritize cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cells) and enzyme-linked targets (e.g., COX-2 for anti-inflammatory activity) .

Advanced Research Questions

Q. How can computational chemistry optimize the compound’s binding affinity for specific biological targets?

  • Answer:

  • Molecular Docking: Use software (AutoDock Vina, Schrödinger) to predict interactions with targets like EGFR or COX-2. Key residues (e.g., Lys745 in EGFR) may form hydrogen bonds with the triazole-amino group .
  • QSAR Modeling: Correlate substituent electronegativity (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) with activity. Hammett constants (σ) for the chloro group enhance electron withdrawal, potentially improving target binding .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to identify flexible regions for structural optimization .

Q. What strategies improve the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

  • Answer:

  • Solubility Enhancement: Introduce polar groups (e.g., hydroxyl or tertiary amines) on the methoxyphenyl ring without disrupting pharmacophore integrity. Micellar solubilization using PEGylated carriers is also viable .
  • Metabolic Stability:
  • Replace metabolically labile groups (e.g., methyl sulfone instead of thioether) .
  • Prodrug Design: Mask the acetamide as an ester (hydrolyzed in vivo) to improve oral bioavailability .
  • In Silico ADMET Prediction: Tools like SwissADME predict logP values (>3 may require formulation adjustments) and CYP450 inhibition risks .

Q. How do structural modifications to the triazole and acetamide moieties impact biological activity?

  • Answer: Systematic SAR studies reveal:

  • Triazole Modifications:
  • 4-Amino Group: Essential for hydrogen bonding with catalytic residues (e.g., in kinases). Removal reduces activity by >70% .
  • 5-Aryl Substituents: Electron-withdrawing groups (e.g., 4-Cl) enhance antiproliferative activity compared to electron-donating groups (e.g., 4-OCH₃) .
  • Acetamide Modifications:
  • N-Aryl Substitution: Bulky groups (e.g., 3-methoxyphenyl) improve membrane permeability but may reduce aqueous solubility. Fluorinated analogs (e.g., 3-fluorophenyl) show enhanced metabolic stability .
  • Thioether Linkage: Replacing sulfur with sulfone (–SO₂–) increases oxidative stability but may alter binding kinetics .

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